[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol
Overview
Description
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a methanol moiety attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Pyrazoles are known to interact with a variety of biological targets. They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
The exact mode of action can vary depending on the specific pyrazole compound and its target. Some pyrazoles act by inhibiting specific enzymes or binding to certain receptors, thereby modulating their activity .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrazoles have been found to inhibit enzymes involved in the synthesis of certain biochemicals, thereby affecting the associated pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized, while others may be poorly absorbed or largely excreted unchanged .
Result of Action
The molecular and cellular effects of pyrazoles can be diverse, depending on their specific targets and mode of action. Some pyrazoles may inhibit cell growth or induce cell death, while others may modulate immune responses or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action of pyrazoles. For example, certain pyrazoles may be more stable or active under specific conditions .
Biochemical Analysis
Biochemical Properties
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity and specificity in biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic activities . Additionally, this compound can induce oxidative stress in cells, which may result in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, the compound’s interaction with certain kinases can inhibit their activity, thereby modulating downstream signaling pathways . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism . Additionally, the compound can influence metabolic flux and metabolite levels, thereby altering cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also impact its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with trifluoroacetylacetone can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate cyclization.
Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide, followed by functionalization of the resulting pyrazole ring. This method offers high selectivity and can be performed under mild conditions, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound often involves the optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as copper or palladium may be employed to enhance reaction efficiency. Additionally, continuous flow reactors can be used to scale up the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- [1-Methyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol
- [1-Ethyl-3-difluoromethyl-1H-pyrazol-4-yl]-methanol
- [1-Ethyl-3-trifluoromethyl-1H-pyrazol-5-yl]-methanol
Uniqueness
Compared to similar compounds, [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol exhibits unique properties due to the specific positioning of the trifluoromethyl group and the methanol moiety. These structural features contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVRGAYJUJMFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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